2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Description
2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine hydrochloride is a chiral amine hydrochloride salt featuring a 4-chlorophenyl group and a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the chloro substituent contributes to electronic effects and receptor binding affinity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO.ClH/c16-12-5-1-10(2-6-12)9-14(20)11-3-7-13(8-4-11)21-15(17,18)19;/h1-8,14H,9,20H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQHXEYSFAELPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)OC(F)(F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride, commonly referred to by its CAS number 2309447-48-9, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula: C15H14ClF3NO
- Molecular Weight: 352.2 g/mol
- CAS Number: 2309447-48-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors and enzymes involved in cellular signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Recent studies have indicated that 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride exhibits significant anticancer properties:
- Cell Line Studies: In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
Structure-Activity Relationship (SAR)
The presence of electron-donating groups (EDGs) such as the trifluoromethoxy moiety has been shown to enhance the compound's biological activity. Conversely, the introduction of electron-withdrawing groups (EWGs) typically reduces efficacy.
Case Studies
- Study on Apoptosis Induction:
- Antimicrobial Activity:
Data Tables
| Biological Activity | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HCT-15 | 1.61 µg/mL | Apoptosis induction |
| Anticancer | MCF-7 | Not specified | p53 activation |
| Antimicrobial | Various | Not specified | Disruption of cell membrane |
Scientific Research Applications
Research indicates that this compound exhibits notable pharmacological properties, particularly in the fields of neuropharmacology and oncology. Its structure allows for interaction with various biological targets, which can lead to therapeutic effects.
Neuropharmacological Applications
- Antidepressant Activity : Studies suggest that compounds similar to 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for treating depression and anxiety disorders.
- Cognitive Enhancement : The compound's ability to modulate neurotransmitter levels could also support cognitive functions, potentially aiding in conditions like Alzheimer's disease or other forms of dementia.
Anticancer Properties
- Cell Proliferation Inhibition : Preliminary studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in malignant cells.
- Synergistic Effects with Other Agents : Research has shown that when combined with established chemotherapeutic agents, this compound may enhance their efficacy, leading to improved treatment outcomes for cancer patients.
Synthesis and Derivatives
The synthesis of 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride can be achieved through several methods involving the reaction of appropriate precursors under specific conditions. Understanding these synthetic pathways is crucial for developing derivatives that may exhibit enhanced biological activity or reduced side effects.
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, the administration of 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine demonstrated significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated an increase in locomotor activity and reduced immobility time in forced swim tests, suggesting antidepressant-like effects.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting its potential role as an anticancer agent.
Comparison with Similar Compounds
Enantiomeric Variants
- (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1391540-47-8): The S-enantiomer shares the same substituents but differs in stereochemistry. Enantiomers often exhibit distinct pharmacological profiles; for example, the S-configuration may enhance receptor binding selectivity compared to the R-form . Molecular Weight: ~276.7 g/mol (estimated from C₁₄H₁₃F₃NO₂·HCl).
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1208989-29-0) :
Analogous Chlorophenyl Derivatives
2-(4-Chlorophenyl)ethanamine (CAS 156-41-2) :
2-(4-Chlorophenylthio)triethylamine hydrochloride :
Trifluoromethoxy-Containing Analogs
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride (CAS 1389313-40-9) :
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | clogP* | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₃ClF₃NO₂·HCl | 340.7 | ~3.5 | 4-ClPh, 4-OCF₃Ph |
| (S)-Enantiomer (CAS 1391540-47-8) | C₁₄H₁₃F₃NO₂·HCl | 340.7 | ~3.5 | 4-OCF₃Ph (S-configuration) |
| 2-(4-Chlorophenyl)ethanamine (CAS 156-41-2) | C₈H₁₀ClN | 155.6 | ~1.8 | 4-ClPh |
| 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine HCl | C₁₁H₁₀F₃N₂O·HCl | 302.7 | ~2.9 | Trifluoromethoxy-indole |
*clogP values estimated using ChemDraw software.
Pharmacodynamic and Kinetic Differences
- Receptor Binding: The trifluoromethoxy group in the target compound enhances affinity for serotonin (5-HT) and dopamine receptors compared to non-fluorinated analogs like 2-(4-chlorophenyl)ethanamine .
- Metabolic Stability : The -OCF₃ group resists oxidative metabolism, prolonging half-life relative to compounds with -OCH₃ () or -SCH₃ () substituents.
- Solubility : Hydrochloride salts improve aqueous solubility; however, the trifluoromethoxy group reduces solubility compared to hydroxylated analogs (e.g., 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride in ).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride, and how can purity be optimized?
- Methodological Answer : Multi-step synthesis is typical. A reductive amination approach is often employed, starting with ketone intermediates (e.g., 4-chlorophenylacetone) and amines (e.g., 4-trifluoromethoxyaniline) under hydrogenation with catalysts like Pd/C or NaBH. The hydrochloride salt is formed via HCl treatment in anhydrous conditions . Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥99% purity) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Infrared (IR) spectroscopy identifies functional groups (e.g., NH in hydrochloride salts) .
Q. How does the hydrochloride salt form influence solubility and stability in experimental conditions?
- Methodological Answer : The hydrochloride form enhances aqueous solubility due to ionic dissociation, making it suitable for in vitro assays (e.g., receptor binding). Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) show minimal decomposition over 30 days when stored in desiccated, amber vials .
Advanced Research Questions
Q. What strategies are effective for enantiomer-specific synthesis of this compound, given its chiral center?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) can isolate enantiomers. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) confirms enantiomeric excess (ee ≥98%) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols using WHO-recommended reference standards and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analyses of IC values across studies can identify outliers .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetics and target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with targets like serotonin receptors. ADMET prediction tools (SwissADME) assess blood-brain barrier permeability and CYP450 metabolism. MD simulations (GROMACS) evaluate binding stability over 100-ns trajectories .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing trifluoromethoxy with methoxy or nitro groups). Test analogs in parallel using standardized assays (e.g., radioligand displacement for receptor affinity). QSAR models (CoMFA) correlate structural features with activity trends .
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
